molecular formula C8H10ClN3O B1350435 4-chloro-N-(pyrimidin-2-yl)butanamide CAS No. 27179-31-3

4-chloro-N-(pyrimidin-2-yl)butanamide

Cat. No. B1350435
CAS RN: 27179-31-3
M. Wt: 199.64 g/mol
InChI Key: TZAPCCZHAICKIJ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-chloro-N-(pyrimidin-2-yl)butanamide serves as a versatile precursor in the synthesis of various heterocyclic compounds, including pyrazoles, thiophenes, thiazoles, and 1,3,4-thiadiazoles. These compounds, featuring a pendant pyrimidine ring, have been evaluated for antimicrobial activities, showing moderate effectiveness against selected microbial strains (Farag, Kheder, & Mabkhot, 2009).

Antimicrobial and Insecticidal Evaluation

The compound has been involved in the development of new heterocycles with potential antimicrobial activities. For example, its derivatives have been tested against Pseudococcidae insects for insecticidal activity and selected microorganisms for antibacterial potential, indicating its utility in creating agents for controlling pests and pathogens (Deohate & Palaspagar, 2020).

Role in Organic Synthesis

Its role extends beyond bioactive molecule synthesis to its utility in organic synthesis methodologies. The compound is a key starting material for synthesizing various N-substituted derivatives, showcasing the synthetic versatility of pyrimidine-based compounds in constructing complex molecules with potential biological activities (Harb, Hussein, & Mousa, 2006).

Anticonvulsant Activity

Hybrid molecules derived from 4-chloro-N-(pyrimidin-2-yl)butanamide, combining fragments of known antiepileptic drugs, have shown promising anticonvulsant activities. These findings highlight its potential in the development of new therapeutic agents for epilepsy treatment (Kamiński et al., 2015).

Structural and Computational Studies

The structural and computational analyses of derivatives highlight their potential in drug discovery. For instance, novel indole-based scaffolds with N-(substituted-phenyl)butanamides, synthesized from the compound, have shown potent urease inhibitory activity, demonstrating the compound’s role in the synthesis of enzyme inhibitors (Nazir et al., 2018).

Safety And Hazards

No specific safety and hazard information for 4-chloro-N-(pyrimidin-2-yl)butanamide was found in the literature.


Future Directions

While there are no specific future directions mentioned for 4-chloro-N-(pyrimidin-2-yl)butanamide, research into similar compounds suggests potential areas of interest. For instance, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities6. This suggests that further research into the properties and potential applications of 4-chloro-N-(pyrimidin-2-yl)butanamide could be beneficial.


properties

IUPAC Name

4-chloro-N-pyrimidin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAPCCZHAICKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377198
Record name 4-Chloro-N-(pyrimidin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(pyrimidin-2-yl)butanamide

CAS RN

27179-31-3
Record name 4-Chloro-N-(pyrimidin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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